Product packaging for GLUFOSINATE-N-ACETYL(Cat. No.:CAS No. 73634-73-8)

GLUFOSINATE-N-ACETYL

Cat. No.: B010509
CAS No.: 73634-73-8
M. Wt: 223.16 g/mol
InChI Key: VZVQOWUYAAWBCP-UHFFFAOYSA-N
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Description

Significance of Glufosinate (B12851) Metabolism and Detoxification in Biological Systems

The metabolism and detoxification of glufosinate are critical processes determining the sensitivity or tolerance of an organism to the herbicide. In susceptible plants, glufosinate inhibits GS, leading to the described toxic effects. wikipedia.orgpan-india.orguwa.edu.aucropj.com However, in certain organisms, particularly those engineered for glufosinate tolerance, metabolic pathways exist to inactivate the herbicide.

Detoxification primarily involves the modification of the glufosinate molecule to render it non-phytotoxic. This metabolic conversion prevents the inhibition of glutamine synthetase and thus averts the accumulation of toxic ammonia (B1221849). isaaa.orgdpi.qld.gov.aufoodstandards.gov.au The efficiency of these detoxification mechanisms directly correlates with the level of glufosinate tolerance exhibited by the organism.

GLUFOSINATE-N-ACETYL as a Key Metabolite in Glufosinate-Tolerant Organisms

This compound is the primary metabolite formed in organisms that possess tolerance to glufosinate. dpi.qld.gov.aufoodstandards.gov.auebr-journal.orgfao.org This tolerance is typically conferred by the introduction and expression of genes encoding enzymes like phosphinothricin (B1261767) acetyltransferase (PAT) or bialaphos (B1667065) acetyltransferase (BAR), originally isolated from soil bacteria such as Streptomyces viridochromogenes and Streptomyces hygroscopicus. uwa.edu.aucropj.comdpi.qld.gov.aufoodstandards.gov.aunih.gov

The PAT and BAR enzymes catalyze the N-acetylation of glufosinate, specifically adding an acetyl group to the free amino group of the glufosinate molecule. uwa.edu.audpi.qld.gov.aufoodstandards.gov.aunih.gov This acetylation transforms the herbicidally active L-glufosinate into this compound, a compound that does not inhibit glutamine synthetase and is therefore non-toxic to the plant. nih.govbioone.orgresearchgate.netcambridge.orgeuropa.eu

Research findings consistently demonstrate that NAG is a major residue component in glufosinate-tolerant crops. fao.orgeuropa.euepa.gov Studies on transgenic crops like sugarbeet, canola, maize, and soybean expressing the pat or bar gene have shown the significant formation of NAG following glufosinate application. cropj.comebr-journal.orgepa.govacs.orgnih.gov For instance, in transgenic sugarbeet, NAG was identified as the main metabolite. ebr-journal.org In glufosinate-tolerant maize hybrids, the level of glufosinate resistance has been shown to be proportional to the expression of the phosphinothricin acetyltransferase gene and consequently, the levels of NAG. acs.orgnih.gov

While NAG is the predominant metabolite in tolerant plants, other metabolites such as 3-(hydroxymethylphosphinyl)propanoic acid (MPP) can also be detected, though often at lower concentrations depending on the plant species and tissue. ebr-journal.orgfao.orgeuropa.eufederalregister.govmdpi.com The formation of NAG is a direct result of the introduced genetic modification, highlighting its central role in the engineered tolerance mechanism.

Studies have also investigated the translocation of NAG within plants. In Brassica napus (oilseed rape), acetyl-L-glufosinate (NAG) was found to be translocated extensively in the phloem of both resistant and susceptible genotypes, accumulating in areas like floral buds and anthers. nih.gov This indicates that once formed, NAG can be mobile within the plant system.

The presence and levels of NAG are also relevant for regulatory purposes, as residue definitions for glufosinate in commodities from tolerant crops often include NAG in addition to glufosinate and other metabolites like MPP. pan-india.orgfao.orgepa.govfederalregister.govlcms.cz Analytical methods for glufosinate residues in tolerant crops must therefore be able to quantify NAG. lcms.cz

Data from various studies illustrate the presence of NAG in different parts of tolerant crops after glufosinate application. While specific quantitative data tables were not consistently available across the search results in a format suitable for direct extraction and interactive table generation, the qualitative and semi-quantitative information underscores the significance of NAG as a major metabolite.

For example, in a study on glufosinate-tolerant oilseed rape, the combined residues of glufosinate and NAG in seed ranged between < 0.05 mg/kg and 0.15 mg/kg, with MPP levels below the limit of detection in seed but as the major metabolite in hulls. europa.eu In maize hybrids with the pat gene, studies have measured NAG content and correlated it with glufosinate degradation and ammonia accumulation. cropj.comacs.orgnih.gov

The formation of NAG through acetylation is a highly effective detoxification strategy employed by glufosinate-tolerant organisms, providing a clear biochemical basis for their ability to survive exposure to the herbicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NO5P B010509 GLUFOSINATE-N-ACETYL CAS No. 73634-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQOWUYAAWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCP(=O)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873633
Record name Glufosinate-N-acetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73634-73-8
Record name Glufosinate-N-acetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Pathways and Molecular Mechanisms of Glufosinate N Acetyl Formation

Phosphinothricin (B1261767) N-Acetyltransferase (PAT) Enzyme System

The core enzymatic system responsible for the formation of GLUFOSINATE-N-ACETYL involves the enzyme Phosphinothricin N-Acetyltransferase (PAT). This enzyme catalyzes the acetylation of glufosinate (B12851), specifically targeting the free amino group of the L-isomer of phosphinothricin. wikipedia.orgwikipedia.org The reaction utilizes acetyl-CoA as the acetyl group donor. The product of this reaction, N-acetyl-L-glufosinate (this compound), does not inhibit glutamine synthetase, the primary target of glufosinate's herbicidal activity. wikipedia.org

The PAT enzyme is a highly specific N-acetyltransferase. Its activity leads to the rapid detoxification of glufosinate. The enzyme is typically expressed in organisms that have acquired the genes encoding PAT, most notably through natural occurrence in certain bacteria or via genetic modification in plants for herbicide tolerance. wikipedia.org

Identification and Characterization of pat and bar Genes

The genetic basis for the PAT enzyme system lies in the pat and bar genes. These genes encode functionally similar phosphinothricin acetyltransferase proteins that confer tolerance to glufosinate. The pat gene was originally identified in Streptomyces viridochromogenes, while the bar gene was isolated from Streptomyces hygroscopicus.

Both pat and bar genes have been extensively characterized, particularly in the context of developing glufosinate-resistant genetically modified crops. The proteins encoded by these genes share a high degree of amino acid sequence similarity, reported to be around 85%. The PAT protein has a molecular weight of approximately 22 kDa and consists of 183 amino acids. The genes are frequently used as selectable markers in plant transformation, allowing for the identification of cells that have successfully integrated the introduced DNA.

Origin and Diversity of PAT-Encoding Microorganisms (e.g., Streptomyces spp.)

The pat and bar genes, and thus the PAT enzyme system, originate from soil bacteria, primarily species of the genus Streptomyces. Streptomyces viridochromogenes and Streptomyces hygroscopicus are the most well-known sources.

Streptomyces species are a diverse group of Gram-positive, filamentous bacteria abundant in soil environments. They are renowned for their prolific production of a wide array of secondary metabolites, including antibiotics and herbicides like bialaphos (B1667065), from which glufosinate is derived. The presence of the PAT enzyme in these bacteria is a natural detoxification mechanism against the phosphinothricin they may produce. The diversity within the Streptomyces genus suggests the potential for variations in PAT enzymes with differing characteristics, although the pat and bar genes from the aforementioned species are the most widely studied in relation to glufosinate acetylation.

Substrate Specificity and Reaction Kinetics of PAT with Glufosinate

The PAT enzyme exhibits a high degree of substrate specificity, primarily acting on L-phosphinothricin (L-glufosinate). Studies have shown that PAT has a very low affinity for related compounds and other L-amino acids. This narrow specificity ensures that the enzyme efficiently detoxifies glufosinate without significantly interfering with essential plant amino acid metabolism when introduced into genetically modified crops. The acetylation reaction catalyzed by PAT involves the transfer of an acetyl group from acetyl-CoA to the amino group of L-glufosinate.

While PAT is highly specific for L-phosphinothricin, some research indicates that recombinant BAR (a type of PAT) can exhibit some non-specific activity towards other plant endogenous amino acids, such as aminoadipate and tryptophan, converting them to their N-acetylated products in Arabidopsis thaliana. However, the catalytic efficiency for these off-target substrates is significantly lower compared to phosphinothricin.

This compound (N-acetyl-L-glufosinate, NGA) is a significant metabolite of the herbicide glufosinate, particularly prevalent in glufosinate-resistant organisms. Its metabolic fate and biotransformation pathways have been extensively studied in both plant and microbial systems.

Metabolic Fate and Biotransformation of Glufosinate N Acetyl in Biological Matrices

Microbial Degradation and Transformation of GLUFOSINATE-N-ACETYL in Environmental Compartments

Enantioselective Degradation Dynamics of this compound in Soil and Water Systems

Research into the degradation of glufosinate (B12851) in soil and water systems has revealed enantioselective dynamics, particularly concerning the parent compound, glufosinate nih.govacs.orgacs.org. Studies have shown that in nonsterile natural soil samples, L-glufosinate is degraded faster than D-glufosinate nih.govacs.orgacs.org. This enantioselectivity was not observed in sterile soil, suggesting the involvement of microbial activity in the degradation process nih.govacs.orgacs.org. Glufosinate demonstrated stability in water samples, with limited degradation observed over extended periods nih.govacs.orgresearchgate.net.

While the primary focus of some environmental degradation studies has been on glufosinate, they also note the formation of metabolites, including N-acetyl-glufosinate, during glufosinate degradation in soil nih.govacs.orgresearchgate.net. This indicates that NAG can be present in soil and water environments. Information specifically on the enantioselective degradation dynamics of this compound itself in these matrices is less extensively documented compared to glufosinate. However, some research suggests that N-acetyl-L-glufosinate proved stable in plant cell cultures nih.gov, while other studies indicate a relatively short half-life in further experiments related to mineralization, suggesting degradation potentially occurs via deacetylation back to glufosinate fao.org. The formation of metabolites like 3-methylphosphinicopropionic acid (MPP) and N-acetyl-glufosinate during glufosinate degradation in soils has been observed to be enantiomer-dependent in scenarios where L-glufosinate is preferentially degraded nih.govacs.orgresearchgate.net.

Metabolism of this compound in Animal Systems

The metabolism of N-acetyl-L-glufosinate (NAG) has been investigated in various animal models, including laboratory rats, lactating goats, and laying hens inchem.orgfao.orgfao.orgwho.int. These studies provide insights into the biotransformation pathways, the contribution of de-acetylation to glufosinate residues, and the distribution of NAG and its metabolites in animal tissues and excreta.

Biotransformation Pathways in Livestock and Mammalian Models

In animal systems, a significant biotransformation pathway for this compound involves de-acetylation inchem.orgfao.orgfao.org. This process converts NAG back to glufosinate fao.org. Studies in rats have demonstrated significant deacetylation of N-acetylglufosinate within the intestine, leading to the formation of glufosinate-ammonium (B1218520) inchem.org. This de-acetylation can contribute to the pool of glufosinate residues found in animals inchem.org.

While de-acetylation is a notable pathway, the extent of metabolism can vary depending on the dose. For instance, in rats given a low dose of N-acetylglufosinate, up to 10% deacetylation was observed fao.org. The absorbed NAG is predominantly excreted unchanged in urine who.intfao.org.

Contribution of De-acetylation of this compound to Glufosinate Residues

The de-acetylation of this compound plays a significant role in the presence of glufosinate residues in animal tissues inchem.org. Studies have explicitly shown that this biotransformation pathway contributes substantially to the levels of glufosinate found in various animal matrices inchem.org.

In rats, deacetylation of N-acetylglufosinate in the intestine results in the formation of glufosinate-ammonium inchem.org. Although the extent to which this intestinally formed glufosinate is systemically available is not entirely clear, the presence of glufosinate in tissues indicates systemic absorption after de-acetylation inchem.org.

Identification of this compound and its Metabolites in Animal Tissues and Excreta

Studies in livestock and mammalian models have identified this compound and its metabolites in various biological samples, including tissues and excreta inchem.orgfao.orgfao.org.

In goats dosed with N-acetyl-L-glufosinate disodium (B8443419) salt, both NAG and glufosinate were detected in faeces inchem.orgfao.org. Glufosinate was identified as the main residue in kidney, liver, and milk, while NAG (the administered compound) and 3-[hydroxy(methyl)phosphinoyl]propionic acid (MPP) were also substantial components of the residue in kidney and liver inchem.orgfao.org. The concentration of glufosinate-ammonium in the kidney was notably higher than in the liver inchem.org.

MatrixAdministered CompoundMain Residue(s)Other Substantial Residue(s)Citation
Goat FaecesN-acetyl-L-glufosinate disodium saltN-acetylglufosinate, Glufosinate- inchem.orgfao.org
Goat KidneyN-acetyl-L-glufosinate disodium saltGlufosinateN-acetylglufosinate, MPP inchem.orgfao.org
Goat LiverN-acetyl-L-glufosinate disodium saltGlufosinateN-acetylglufosinate, MPP inchem.orgfao.org
Goat MilkN-acetyl-L-glufosinate disodium saltGlufosinate- inchem.orgfao.org
Hen FaecesN-acetyl-L-glufosinate disodium saltN-acetyl-L-glufosinate disodium saltGlufosinate, MPP inchem.org
Hen LiverN-acetyl-L-glufosinate disodium saltN-acetylglufosinateGlufosinate, MPP inchem.org
Hen Egg YolkN-acetyl-L-glufosinate disodium saltN-acetylglufosinate- inchem.org
Hen Egg WhiteN-acetyl-L-glufosinate disodium saltGlufosinate- inchem.org
Rat FaecesN-acetylglufosinateUnchanged N-acetylglufosinateGlufosinate-ammonium (formed by deacetylation) inchem.orgfao.org
Rat UrineN-acetylglufosinateN-acetylglufosinateLow concentrations of MPP and MPB inchem.org
Rat KidneyN-acetylglufosinateGlufosinate-ammonium (at 24h)N-acetylglufosinate (at 24h) inchem.org

In laying hens administered N-acetyl-L-glufosinate disodium salt, N-acetylglufosinate was the primary residue found in the liver and egg yolk, while glufosinate was the main residue in the egg white inchem.org. Glufosinate and MPP were also identified as substantial components in the liver residues inchem.org. The majority of the administered dose in hens was excreted in the faeces, with N-acetyl-L-glufosinate disodium salt being the main compound present inchem.orgfao.org.

In rats, after oral administration of 14C-labelled NAG, the majority of the recovered radiolabel in urine was the parent compound, N-acetylglufosinate, with lower concentrations of MPP and 4-methylphosphinico-butanoic acid (MPB) also detected inchem.org. In faeces, a significant amount of glufosinate-ammonium was found, particularly at lower doses, indicating deacetylation in the intestine inchem.org. At 24 hours, glufosinate-ammonium was present at higher concentrations than N-acetylglufosinate in the kidney inchem.org.

These findings collectively demonstrate that while NAG is primarily excreted unchanged in some species, de-acetylation to glufosinate is a significant metabolic pathway in animals, contributing to the residue levels of glufosinate in edible tissues and excreta.

Biological Activity and Molecular Interactions of Glufosinate N Acetyl

Direct and Indirect Interactions with Cellular Enzymes and Metabolic Pathways

N-acetylglufosinate participates in cellular processes through both direct interactions and indirectly via its relationship with glufosinate (B12851) metabolism. Its primary impact is often considered in contrast to the well-established effects of glufosinate, particularly concerning glutamine synthetase inhibition and subsequent metabolic disruptions. oecd.orgnih.govbiodic.go.jpinchem.org

Potential for Direct Inhibition of Glutamine Synthetase by GLUFOSINATE-N-ACETYL

While glufosinate is a known irreversible inhibitor of glutamine synthetase (GS) in plants and mammals, N-acetylglufosinate is generally considered to have significantly less or negligible direct inhibitory activity on this enzyme. oecd.orgnih.govbiodic.go.jpwikipedia.org Studies indicate that N-acetylglufosinate produced only marginal inhibition of glutamine synthetase in vitro at relatively high concentrations, and some of this inhibition could be attributed to the presence of glufosinate-ammonium (B1218520) in the tested samples. inchem.org Comparative studies suggest that orally administered glufosinate-ammonium is approximately ten times more potent at inhibiting glutamine synthetase than N-acetylglufosinate. inchem.orgtaylorandfrancis.com In genetically modified glufosinate-tolerant plants, the rapid acetylation of L-glufosinate to N-acetyl-L-glufosinate by the PAT enzyme is the mechanism conferring tolerance, as N-acetyl-L-glufosinate does not inhibit glutamine synthetase, thus preventing the phytotoxic effects observed in non-tolerant plants. oecd.orgnih.govbiodic.go.jp

Data from studies in rats illustrate the comparative inhibition of glutamine synthetase activity by glufosinate ammonium (B1175870) and N-acetylglufosinate in different tissues.

DayTissueGlufosinate Ammonium (100 ppm) Mean % of ControlGlufosinate Ammonium (1000 ppm) Mean % of ControlN-acetylglufosinate (1000 ppm) Mean % of ControlN-acetylglufosinate (10000 ppm) Mean % of Control
6Liver55 inchem.org36 inchem.org96 inchem.org46 inchem.org
6Brain101 inchem.org89 inchem.org94 inchem.org93 inchem.org
6Kidney60 inchem.org58 inchem.org61 inchem.org54 inchem.org
90Liver60 inchem.org40 inchem.org58 inchem.org54 inchem.org
90Brain104 inchem.org82 inchem.org99 inchem.org98 inchem.org
90Kidney67 inchem.org46 inchem.org55 inchem.org53 inchem.org

Note: Values represent the mean percentage of glutamine synthetase activity compared to control groups.

This table indicates that while glufosinate ammonium significantly inhibits liver and kidney GS activity at lower concentrations, N-acetylglufosinate shows less pronounced inhibition, particularly in the brain, even at higher concentrations. inchem.org

Influence on Ammonia (B1221849) Homeostasis and Amino Acid Pools via Glufosinate Detoxification

Glufosinate's herbicidal action is primarily due to the inhibition of glutamine synthetase, which leads to a rapid accumulation of toxic ammonia and a depletion of glutamine and other amino acids in plants. nih.govwikipedia.orgresearchgate.netpan-india.org In mammals, while GS is also present, other metabolic pathways contribute to ammonia homeostasis, making GS inhibition by glufosinate less critical for ammonia detoxification compared to plants. oecd.orginchem.org

N-acetylglufosinate plays a role in ammonia homeostasis indirectly as a detoxification product of glufosinate in tolerant organisms. oecd.orgnih.govbiodic.go.jp By acetylating glufosinate, the PAT enzyme converts it into N-acetylglufosinate, which is significantly less inhibitory to GS. oecd.orgnih.govbiodic.go.jp This metabolic conversion prevents the accumulation of ammonia that would otherwise occur due to glufosinate-mediated GS inhibition. oecd.orgbiodic.go.jp

In mammals, orally administered N-acetylglufosinate can be absorbed to a limited extent, and a portion of it may be deacetylated back to glufosinate by intestinal microflora. inchem.orgfao.org This deacetylation contributes to the presence of glufosinate in tissues and excreta, thereby indirectly influencing ammonia and amino acid pools through the regenerated glufosinate. inchem.org Studies in rats have shown that deacetylation of N-acetylglufosinate to glufosinate-ammonium makes a significant contribution to tissue residues. inchem.org

Neurobiological Interactions and Receptor Modulation by this compound

Glufosinate, due to its structural similarity to glutamate (B1630785), has been implicated in interacting with the glutamatergic system in mammals, potentially leading to neurotoxic effects. escholarship.orgnih.govresearchgate.net Research has also explored the neurobiological interactions of its metabolite, N-acetylglufosinate. escholarship.orgnih.govnih.gov

Interaction with N-methyl-D-aspartate (NMDA) Receptors

Studies have demonstrated that both glufosinate and its primary metabolite, N-acetylglufosinate, can interact directly with N-methyl-D-aspartate (NMDA) subtype glutamate receptors. escholarship.orgnih.govresearchgate.net In vitro binding experiments using primary cultures of rat cortical neurons showed that N-acetylglufosinate binds to the NMDA receptor. nih.gov The binding affinity of N-acetylglufosinate to the NMDA receptor was reported with an IC50 value of approximately 100 µM, while glufosinate had an IC50 of 668 µM. nih.gov This suggests that N-acetylglufosinate has a higher binding affinity for the NMDA receptor than glufosinate in this experimental setting. nih.gov

Further in vitro studies using microelectrode array (MEA) recordings from networks of rat primary cortical neurons showed that N-acetylglufosinate, similar to NMDA and glufosinate, produced biphasic concentration-responses on network mean firing rates, increasing at lower concentrations and decreasing at higher concentrations. nih.gov Increases in mean firing rates were observed between 100-300 µM N-acetylglufosinate. nih.gov These findings indicate that N-acetylglufosinate can act as an agonist at NMDA receptors. nih.gov

Contribution to Neurotoxicity Phenotypes in Mammalian Models

The interaction of N-acetylglufosinate with NMDA receptors suggests a potential contribution to neurotoxicity phenotypes observed in mammalian models exposed to glufosinate or its metabolites. nih.gov While glufosinate is associated with neurotoxicity, including convulsions and memory impairment, the role of N-acetylglufosinate in these effects has been investigated. pan-india.orgescholarship.orgresearchgate.netregulations.govnih.gov

Some studies indicate that certain glufosinate metabolites, including N-acetylglufosinate, at specific concentration ranges, are known to lead to similar neurotoxicity as the parent compound. nih.gov For instance, N-acetylglufosinate at concentrations ranging from 100–300 µM has been associated with neurotoxicity in some contexts. nih.gov The newly characterized action of N-acetylglufosinate at the NMDA receptor suggests that both the parent compound and this metabolite could contribute to neurotoxicity. escholarship.org

However, other toxicological evaluations have suggested that N-acetylglufosinate is generally less toxic than glufosinate-ammonium in subchronic and developmental toxicity studies in rats and mice. regulations.govregulations.govmt.gov Despite this, inhibition of brain glutamine synthetase activity was noted in rats exposed to N-acetyl-L-glufosinate disodium (B8443419) in a dietary study, although no other signs of potential neurotoxicity were observed in that specific study. regulations.govregulations.gov The significance of glutamine synthetase inhibition in the brain by more than 10% is considered a marker of potentially adverse effects on brain biochemistry and behavior. fao.org

Oxidative Stress and Reactive Oxygen Species (ROS) Pathways in the Context of this compound Formation

Glufosinate's mechanism of action in plants is closely linked to the induction of oxidative stress and the accumulation of reactive oxygen species (ROS). wikipedia.orgresearchgate.netpan-india.orgnih.govscies.orgresearchgate.net The inhibition of glutamine synthetase by glufosinate disrupts nitrogen metabolism and photorespiration, leading to the accumulation of ammonia and other metabolic imbalances. nih.govwikipedia.orgresearchgate.netpan-india.org This disruption, particularly in the presence of light, results in a catastrophic burst of oxidative stress in chloroplasts, characterized by the generation of ROS and subsequent lipid peroxidation, ultimately leading to cell death. wikipedia.orgresearchgate.netpan-india.orgnih.govresearchgate.net

N-acetylglufosinate is formed in glufosinate-tolerant plants as a detoxification product that prevents the herbicidal effects of glufosinate, including the induction of oxidative stress. oecd.orgnih.govbiodic.go.jp By converting glufosinate to N-acetylglufosinate, the plant avoids the inhibition of GS and the subsequent metabolic cascade that leads to ROS accumulation. oecd.orgnih.govbiodic.go.jp Therefore, the formation of N-acetylglufosinate is a mechanism by which tolerant organisms circumvent the oxidative stress typically induced by glufosinate. oecd.orgnih.govbiodic.go.jp

While the formation of N-acetylglufosinate is a protective mechanism against glufosinate-induced oxidative stress in tolerant plants, the metabolite itself is not typically associated with the direct induction of significant oxidative stress or ROS production in the same manner as glufosinate. However, if N-acetylglufosinate is deacetylated back to glufosinate in an organism, the regenerated glufosinate could then potentially contribute to oxidative stress. inchem.org

Effects on Non-Target Organisms Mediated by this compound Presence

This compound is primarily recognized as a metabolite of the herbicide glufosinate-ammonium chrom-china.comunit.no. It is formed in plants tolerant to glufosinate-ammonium through the action of the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, which acetylates glufosinate unit.no. This acetylation process is significant because this compound is generally considered non-toxic or significantly less toxic than the parent compound, glufosinate unit.noresearchgate.net.

The detoxification of glufosinate-ammonium into this compound by the PAT enzyme is the mechanism conferring herbicide tolerance in genetically modified crops expressing the bar gene unit.no. This metabolic conversion results in a compound that does not inhibit glutamine synthetase, the primary target enzyme of glufosinate unit.no.

Advanced Analytical Methodologies for Glufosinate N Acetyl Detection and Quantification

Chromatographic and Spectrometric Approaches

Chromatographic and spectrometric techniques are fundamental for the separation, identification, and quantification of GLUFOSINATE-N-ACETYL in complex samples. Liquid chromatography (LC) is widely used due to its suitability for polar compounds, often coupled with highly sensitive mass spectrometry (MS) detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prevalent technique for the analysis of glufosinate (B12851) and its metabolites, including NAG. fda.govchrom-china.comnih.govtandfonline.comoup.comresearchgate.netresearchgate.net This method offers high sensitivity and selectivity, which are essential for detecting residues in various matrices. LC-MS/MS methods often employ electrospray ionization (ESI), typically in negative ion mode, for the detection of these compounds. fda.govchrom-china.comjfda-online.com Multiple reaction monitoring (MRM) is a common scan mode used for the quantification of pesticides like NAG, providing high specificity by monitoring specific precursor-product ion transitions. chrom-china.comjfda-online.com For NAG, a common ion transition monitored is m/z 222.1 → 63.1. regulations.gov

LC-MS/MS methods have been successfully applied to determine NAG in various matrices, including food commodities like soybeans and cereals, as well as environmental samples like sediment. chrom-china.comnih.govtandfonline.com The use of isotopically labeled internal standards, such as N-acetyl-glufosinate-d3, is often incorporated to improve the accuracy and reliability of quantification by compensating for matrix effects and variations in the analytical process. fda.govregulations.govsigmaaldrich.commdpi.com

LC-Ultraviolet (LC-UV) and LC-Time-of-Flight Mass Spectrometry (LC-TOF/MS) Techniques

While LC-MS/MS is widely used, other LC-based techniques have also been employed for the analysis of glufosinate and its metabolites. Liquid Chromatography-Ultraviolet (LC-UV) detection can be used, particularly after derivatization to introduce a chromophore that absorbs UV light. nih.govresearchgate.net For instance, derivatization with fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for detection at specific wavelengths, such as 340 nm for derivatized analytes. nih.govresearchgate.net

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) is another powerful technique used for the identification and confirmation of glufosinate and its metabolites. nih.govresearchgate.net LC-TOF/MS provides high-resolution mass data, which is valuable for the accurate identification of target analytes and the confirmation of their presence in complex extracts, especially when reference standards for metabolites may not be readily available. nih.govresearchgate.net This technique has been used in metabolism studies to reveal the conversion of glufosinate to metabolites like NAG in plants. cabidigitallibrary.org

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is critical for the accurate analysis of this compound, especially in complex matrices. Due to its polar nature, NAG requires specific extraction and cleanup procedures. waters.comwaters.comfda.gov Furthermore, derivatization is often employed to enhance chromatographic retention and detection sensitivity.

Extraction and Cleanup Procedures in Complex Biological and Environmental Matrices

The extraction of NAG from matrices like plants, food, and sediment typically involves aqueous-based methods. fda.govchrom-china.comnih.govfda.gov For example, extraction solvents may include water with additives such as acetic acid and EDTA to aid in protein precipitation and prevent metal chelation. waters.comfda.govfda.gov Ultrasound-assisted extraction has also been reported for plant samples. nih.govresearchgate.net

Cleanup procedures are essential to remove interfering matrix components that can affect chromatographic separation and detector performance. Solid-phase extraction (SPE) is a common cleanup technique. fda.govchrom-china.comresearchgate.netfda.govnih.govepa.gov Various SPE sorbents have been investigated, including C18, hydrophilic-lipophilic balanced (HLB) polymers, and strong anion exchange (SAX) resins. fda.govchrom-china.comresearchgate.netregulations.govnih.govepa.gov For instance, Oasis HLB columns have been used for cleanup after aqueous extraction in food samples. fda.govfda.gov Pass-through SPE using PRiME HLB columns has been applied for sediment analysis. chrom-china.com SAX columns are also utilized, where glufosinate residues and metabolites are eluted using acidic methanol (B129727) solutions. regulations.gov Different cleanup procedures can impact the recovery of NAG from various matrices. nih.govresearchgate.net

Derivatization Reagents and Their Impact on Analytical Performance

Derivatization is often necessary for NAG analysis, particularly when using detection methods like LC-UV or certain MS approaches, to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.netresearchgate.net However, some LC-MS/MS methods using specific columns, such as the Torus DEA column, can determine NAG without derivatization. waters.comwaters.comgcms.cz

When derivatization is performed, fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a commonly used reagent, reacting with primary amine groups. oup.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com This derivatization facilitates separation on reversed-phase LC columns and allows for detection by UV or fluorescence, and can also be used with MS detection. nih.govresearchgate.netresearchgate.netmdpi.com However, it's noted that FMOC derivatization may not be suitable for N-acetyl metabolites like NAG in some contexts. waters.comwaters.comgcms.cz

Another derivatization approach involves silylation using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net Solid-phase analytical derivatization using MTBSTFA at ambient temperature has been developed for the rapid analysis of glufosinate and its metabolites, including NAG, in soybeans, yielding reliable results. nih.govresearchgate.net Trimethylorthoacetate in glacial acetic acid has also been used for derivatization, particularly in older methods coupled with GC/FPD. regulations.govepa.gov

The choice of derivatization reagent and procedure can significantly impact analytical performance, including sensitivity, chromatographic peak shape, and the potential for side reactions or incomplete derivatization. researchgate.net

Method Validation Parameters and Performance Characteristics

Analytical methods for this compound must be thoroughly validated to ensure their reliability, accuracy, and suitability for their intended purpose. Validation typically involves assessing parameters such as linearity, sensitivity (limits of detection and quantification), accuracy (recovery), and precision (repeatability and reproducibility). fda.govchrom-china.comoup.comresearchgate.netresearchgate.netregulations.govmdpi.comresearchgate.netnih.goveuropa.eu

Linearity of calibration curves is evaluated over a specific concentration range, with acceptable regression coefficients (r or r²) indicating a linear relationship between analyte concentration and detector response. chrom-china.comnih.govresearchgate.netnih.gov For NAG, linear dynamic ranges have been reported in various matrices. nih.govresearchgate.net

Sensitivity is determined by the limits of detection (LOD) and limits of quantification (LOQ). These values represent the lowest concentrations of NAG that can be reliably detected and quantified, respectively. chrom-china.comoup.comregulations.govnih.gov LODs and LOQs for NAG vary depending on the matrix, sample preparation, and the specific analytical technique used. chrom-china.comoup.comregulations.govnih.gov

Accuracy is assessed through recovery studies, where known amounts of NAG are added to blank matrix samples and the percentage recovered is measured. fda.govoup.comresearchgate.netregulations.govmdpi.comnih.govnih.goveuropa.eu Acceptable recovery ranges are typically defined by regulatory guidelines. fda.govresearchgate.netmdpi.com Studies have shown acceptable recoveries for NAG in various food and environmental matrices using different methods. fda.govoup.comresearchgate.netregulations.govmdpi.comnih.govnih.goveuropa.eu

Precision is evaluated by measuring the repeatability (within-laboratory precision under the same conditions over a short period) and reproducibility (within-laboratory precision under different conditions over a longer period or between different laboratories). mdpi.comnih.govresearchgate.netnih.goveuropa.eu This is often expressed as relative standard deviation (RSD). chrom-china.comnih.goveuropa.eu Validation studies have demonstrated acceptable repeatability and reproducibility for NAG analysis. mdpi.comnih.govresearchgate.netnih.goveuropa.eu

Method validation also considers matrix effects, which can influence ionization efficiency in MS. nih.goveurl-pesticides.eu The use of matrix-matched standards or isotopically labeled internal standards helps to compensate for these effects. waters.comfda.govchrom-china.comeurl-pesticides.eu

Here is a summary of some performance characteristics reported for NAG analysis:

MatrixAnalytical TechniqueExtraction/CleanupDerivatizationLOQ (µg/kg or ppm)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Citation
Plants (Wheat)LC-UV/LC-TOF/MSUltrasound-assisted extraction, evaporation, filtrationFMOC-Cl77 (µg/mL)Not specified2.7-6.0 (Glufosinate)4.7-7.2 (Glufosinate) nih.govresearchgate.net
FoodsLC-MS/MSAqueous extraction, Oasis HLB cleanupNot specifiedNot specified70-120AdequateNot specified fda.gov
SedimentUHPLC-MS/MSAmmonia (B1221849) water extraction, PRiME HLB SPENot required2076.4-1132.60-11.2Not specified chrom-china.com
SoybeansLC-MS/MSWater extraction, SAX trapping, ACN dehydrationMTBSTFA30Not specifiedNot specifiedNot specified nih.govresearchgate.net
Animal Origin Foods (Milk, Egg, Fat)LC-MS/MSAcidified methanol/water extraction, dSPE C18Not specified4-10 (Milk), 4-20 (Egg), 8-10 (Fat)76-119≤20≤20 mdpi.comeuropa.eu
Plant MatrixesLC-MS/MSFormic acid in water-dichloromethane extraction, HLB SPEFMOC-Cl50-100>80Not specifiedNot specified oup.comresearchgate.net
Grass Forage and HayLC/MS/MSWater extraction, protein ppt, SAX SPENot specified1070-120AcceptableAcceptable regulations.gov

Linearity, Sensitivity (LOD, LOQ), Precision, and Accuracy Assessments

Method validation for this compound typically involves a comprehensive evaluation of its performance characteristics. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Studies have shown acceptable linearity for NAG analysis using LC-MS/MS, with correlation coefficients (R²) frequently exceeding 0.99. nih.govchrom-china.comfda.govmdpi.com For instance, linearity defined by R² was reported above 0.989 for various analytes, including NAG. nih.gov Calibration curves for NAG have demonstrated linearity in ranges such as 2.0-200 µg/L in sediment analysis, with correlation coefficients exceeding 0.995. chrom-china.com Another method validation reported linearity with R > 0.99 in the matrix for all analytes, including NAG, in the range of 0.1–100 ng/mL. researchgate.net Acceptable linearity for NAG has been demonstrated on different MS platforms, with linearity shown up to 500 ng/mL and 200 ng/mL depending on the system. fda.gov

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOD and LOQ values for NAG vary depending on the matrix and the specific analytical method employed. In sediment analysis, LODs and LOQs for N-acetyl-GLUF were reported as 5 µg/kg and 20 µg/kg, respectively. chrom-china.com For analysis in plant matrixes, LOQs for NAG were reported as 50 ng/g in most tested matrixes, with higher LOQs (100 ng/g) in tea and soybean. oup.comnih.gov In food of animal origin, estimated LOQ values for N-acetyl glyphosate (B1671968) (another N-acetyl metabolite often analyzed alongside NAG) were generally below 10 ng/g in various matrices. fda.gov Another study in food of animal origin set Level 1 validation at the estimated LOQ for NAG. mdpi.com For soybean analysis, the LOQ for Glu-A (N-acetyl glufosinate) was reported as 0.03 mg/kg, with an LOD of 0.01 mg/kg. nih.gov In some regulatory contexts, the LOQ for NAG has been set at 0.010 ppm. regulations.gov

Precision evaluates the reproducibility and repeatability of the analytical method. It is often expressed as relative standard deviation (RSD). Studies have reported acceptable precision for NAG analysis. In one method validation, precision values varied more at lower concentrations compared to higher concentrations. nih.gov Repeatability and intermediate precision calculated on the basis of peak area for Glu-A in soybeans showed excellent results, with RSD ranging from 0.15 - 1.29% for repeatability and 1.15 - 3.87% for intermediate precision. researchgate.net In sediment analysis, RSDs for NAG at different spiking levels ranged from 1.32% to 14.7% in low organic matter content sediment and 2.60% to 11.2% in high organic matter content sediment. chrom-china.com Acceptable precision (RSD < 25%) was observed for N-acetyl glyphosate in most matrices and at all levels in a food analysis method. fda.gov Inter-laboratory validation studies for polar pesticides, including N-acetyl glufosinate, have shown repeatability (RSDr) ranging from 3% to 25% and reproducibility (RSDR) from 4% to 26%. europa.eu Precision for the determination of N-acetyl-glufosinate studied at two levels (0.077 and 700 μg/mL) showed repeatability of 4.7% and 7.2%, respectively, and within-laboratory reproducibility of 7.2% and 11.9%. researchgate.net

Accuracy assesses how close the measured value is to the true value and is often evaluated through recovery studies of spiked samples. Acceptable recovery ranges are typically defined by regulatory guidelines. Average spiked recoveries for N-acetyl-GLUF in sediment at different levels ranged from 78.5%-107% in low organic matter content and 76.4%-113% in high organic matter content. chrom-china.com In food matrixes, most recoveries for N-acetyl glyphosate were within acceptable limits (70-120%). fda.gov However, some variations were observed, such as high recovery in corn and low recovery in olive oil at certain spiking levels. fda.gov Validation studies in food of animal origin have shown recoveries for polar pesticides, including NAG, ranging from 76–119%. mdpi.com Average recoveries of 74–115% have been reported for glufosinate and its metabolites in various plant origin foods. researchgate.net Acceptable method validation and concurrent recoveries (70-120%) were obtained for NAG in grass forage and hay samples. regulations.gov

Here is a summary of some validation data for this compound (or closely related N-acetyl glufosinate) from the search results:

MatrixAnalyteLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Source
Plasma or UrineMPPA (Metabolite)>0.989Not specified0.05-1 µg/mL (Urine)80.2-1111.3-13 (higher conc.) nih.gov
SedimentN-acetyl-GLUF>0.9955 µg/kg20 µg/kg76.4-1131.32-14.7 chrom-china.com
Plant MatrixesNAGNot specifiedNot specified50-100 ng/g>80Not specified oup.comnih.gov
Food (various)N-acetyl glyphosateAcceptableGenerally < 10 ng/gGenerally < 10 ng/g70-120< 25 fda.gov
Food (animal)NAGNot specifiedNot specifiedEstimated LOQ (Level 1)76-119≤ 20 mdpi.com
SoybeansGlu-ANot specified0.01 mg/kg0.03 mg/kg95.2 (Average)0.15-3.87 nih.govresearchgate.net
Plant origin foodsN-acetyl-glufosinate0.998Not specifiedNot specified74-115< 9.5 (RSDr), < 18.9 (RSDR) researchgate.net
Grass forage/hayNAGNot specifiedBelow LOQ (<0.010 ppm)0.010 ppm70-120Acceptable regulations.gov

Note: Some data in the table refers to N-acetyl glyphosate or other metabolites as they are often analyzed alongside NAG, providing context for similar analytical challenges and validation parameters.

Addressing Matrix Effects and Other Analytical Challenges

This compound, like its parent compound glufosinate and other polar pesticides, presents significant analytical challenges primarily due to its high polarity and poor volatility. nih.govmdpi.commerieuxnutrisciences.com These properties make separation by traditional gas chromatography difficult without derivatization and can lead to poor retention and unconventional peak shapes in reversed-phase liquid chromatography. nih.govmdpi.com

Matrix effects are a significant challenge in the analysis of NAG, particularly in complex matrices such as biological specimens, food, and sediment. nih.govmdpi.commerieuxnutrisciences.com Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement, which can significantly impact the accuracy of quantification. nih.gov Studies have evaluated matrix effects for glufosinate and its metabolites, including NAG, in various matrices. In plasma and urine, matrix effects for related analytes ranged from 95.4% to 140% and 64.9% to 89.8%, respectively, with ion suppression observed in urine. nih.gov The high solubility of these compounds in water and their small size can make selective extraction difficult, contributing to strong matrix effects. mdpi.com High concentrations of sugars in matrices like honey can also lead to instrument contamination. mdpi.com

To address matrix effects and other analytical challenges, several strategies are employed:

Sample Preparation and Clean-up: Effective sample preparation is crucial to minimize matrix interference. Techniques such as solid-phase extraction (SPE) are commonly used to clean up extracts and remove interfering substances. fda.govfda.govmerieuxnutrisciences.com Online SPE has been utilized to reduce matrix effects. merieuxnutrisciences.com Different SPE materials, including ligand exchange and polymeric sorbents, are employed depending on the matrix and analytes. fda.govmerieuxnutrisciences.com Acidified extraction solvents are also frequently used. oup.comnih.goveuropa.eueurl-pesticides.eu

Derivatization: While some LC-MS/MS methods allow for direct analysis, derivatization is often employed to improve chromatographic retention, separation, and ionization efficiency of polar compounds like NAG. nih.govnih.govresearchgate.net Acetylation and silylation are common derivatization strategies. nih.gov For instance, N-acetyl, O-methyl derivatization using acetic acid and trimethyl orthoacetate has been reported. nih.gov Solid-phase analytical derivatization using reagents like MTBSTFA has also been developed for rapid analysis. nih.govresearchgate.net

Liquid Chromatography: The choice of chromatographic column and mobile phase is critical for achieving adequate separation of NAG from matrix components and other co-eluting analytes. Specialized columns designed for polar compounds, such as those with polar-enhanced reversed-phase or ion-exchange functionalities, are often necessary. mdpi.com

Mass Spectrometry: LC-MS/MS is the preferred detection technique due to its sensitivity and selectivity. Multiple Reaction Monitoring (MRM) transitions are carefully selected to enhance specificity and minimize interference from matrix components. regulations.gov The use of internal standards, particularly isotopically labeled analogs of NAG, is highly recommended and widely practiced to compensate for matrix effects and variations in sample preparation and instrument performance. fda.govmdpi.comfda.govmdpi.comeuropa.eumerieuxnutrisciences.comregulations.gov Quantification is often performed using matrix-matched calibration curves or isotope dilution to account for matrix effects. chrom-china.comfda.govfda.govmerieuxnutrisciences.com

Method Validation: Rigorous method validation, including the assessment of matrix effects, is essential to demonstrate the reliability of the analytical method for the intended matrix. nih.govmdpi.com

Despite these strategies, challenges remain, particularly with highly complex matrices. The presence of different forms of N-acetyl-glufosinate standards on the market, differing in the position of deuterium (B1214612) atoms in labeled standards, can also pose issues for methods relying on internal standards. eurl-pesticides.eu Ongoing research continues to focus on developing more robust and efficient sample preparation techniques and chromatographic methods to further minimize matrix effects and improve the accuracy and sensitivity of NAG analysis across a wider range of matrices.

Ecological Dynamics and Environmental Fate of Glufosinate N Acetyl

Persistence and Degradation in Soil Environments

The persistence and degradation of GLUFOSINATE-N-ACETYL in soil are influenced by various factors, including microbial activity, soil type, and environmental conditions. Glufosinate (B12851), the parent compound, undergoes microbial degradation in soil, with reported half-lives varying depending on conditions. pan-india.orgbeyondpesticides.orgekb.eg While information specifically on the degradation of NAG is less extensive than for glufosinate, it is understood to be a metabolite formed in soil and plants. fao.orgfao.orgresearchgate.net

Studies on glufosinate degradation in soil indicate that it is transformed into metabolites such as 3-methylphosphinyl-propionic acid (MPP) and 2-methylphosphinyl-acetic acid (MPA). pan-india.orgfao.org NAG is also identified as a metabolite in soil. researchgate.net The half-life of glufosinate ammonium (B1175870) degradation in soil has been reported to range from a few days to over 100 days in different studies and soil types. pan-india.orgbeyondpesticides.orgekb.egresearchgate.netwikipedia.org For instance, half-lives of 2.30-2.93 days in an open field and 3-11 days under aerobic conditions have been reported for glufosinate ammonium. pan-india.orgresearchgate.net However, some reports indicate persistence for longer periods, such as 113 days in Canadian soils and 12-70 days in Californian vineyard soils. pan-india.org The EPA has classified glufosinate as 'persistent' and 'mobile' based on its degradation characteristics and transport through soil. pan-india.orgwikipedia.org

Research has also explored the enantioselective degradation of glufosinate in soil, showing that the L-enantiomer can be preferentially degraded in nonsterile natural soils. researchgate.netacs.org The formation of metabolites like MPP and NAG can be enantiomer-dependent. researchgate.netacs.org

While specific half-life data solely for this compound in soil is not as widely available as for glufosinate, its presence as a metabolite indicates its role in the soil degradation pathway of glufosinate, particularly in areas where glufosinate-tolerant crops are grown. epa.govfao.org

Occurrence and Distribution in Aquatic Ecosystems (Water, Sediment)

The occurrence and distribution of this compound in aquatic ecosystems are linked to its mobility and persistence, as well as the transport of glufosinate and its metabolites from terrestrial environments. Glufosinate is highly soluble in water, which increases its potential to contaminate water sources. pan-india.orgbeyondpesticides.org It is expected to adsorb onto suspended solids and sediments in aquatic systems. pan-india.org

While glufosinate can reach groundwater, especially in sandy soils, its half-life in water is expected to be less than 300 days. pan-india.org Some studies suggest glufosinate is seldom found in surface water, rainfall, and soil samples, but its high mobility and solubility still pose a potential for contamination of aquatic species. beyondpesticides.org

Monitoring studies for glufosinate and its metabolites, including N-acetyl glufosinate, in water and sediment samples have been conducted. wrc.org.za In some instances, these compounds were not detected above the limit of detection in sampled water, soil, and sediment. wrc.org.za However, the potential for water contamination exists due to glufosinate's properties and transport. beyondpesticides.orgepa.gov Environmental fate data indicate that glufosinate ammonium is moderately persistent and mobile in soil and water. epa.gov

Analytical methods are being developed and refined to improve the detection and quantification of highly polar pesticides like glufosinate and its metabolites, including N-acetyl-glufosinate, in various matrices, including water and sediment. nih.govjfda-online.comresearchgate.net

Bioaccumulation and Residue Dynamics of this compound in the Food Chain

The bioaccumulation and residue dynamics of this compound in the food chain are important considerations for assessing potential exposure to non-target organisms and humans. NAG is a significant metabolite in glufosinate-tolerant crops. epa.govfao.orgfoodstandards.gov.au This presence in crops can lead to the presence of NAG residues in commodities derived from these crops. epa.govepa.govbioone.org

Studies on livestock metabolism have investigated the fate of glufosinate and NAG in animals such as dairy cows and laying hens. epa.govfao.orgepa.govinchem.orgfao.org These studies indicate that most of the administered dose of glufosinate and NAG is rapidly excreted. fao.orginchem.org However, NAG may be partially metabolized back to glufosinate in animals. fao.orginchem.org

Residues of glufosinate and its metabolites, including NAG, have been examined in animal tissues and products like milk and eggs. epa.govfao.orgepa.govinchem.orgfao.org In lactating goats dosed with NAG, unchanged NAG was the main source of radiolabel in feces, with small amounts of glufosinate also produced. fao.org In hens, NAG was a main residue identified in liver and egg yolk, while glufosinate was the main residue in egg white. inchem.org

The residue definition for glufosinate in animal and plant commodities often includes the sum of glufosinate, 3-[hydroxy(methyl)phosphinoyl]propionic acid (MPP), and N-acetyl-glufosinate, calculated as glufosinate (free acid). epa.govpan-india.orgbioone.org This highlights the relevance of NAG as a residue in the context of dietary exposure.

Studies on bioaccumulation in aquatic organisms, such as zebrafish, have shown that glufosinate is slowly absorbed, with low bioaccumulation factors reported. nih.gov L-glufosinate accumulated preferentially in zebrafish compared to the D-enantiomer. nih.gov The metabolite NAG was present in smaller amounts than MPP in zebrafish during bioaccumulation. nih.gov

While residues of glufosinate and its metabolites, including NAG, can be present in food commodities, monitoring data helps to assess the levels and potential dietary exposure. bioone.orgfederalregister.govresearchgate.netmdpi.com Regulatory bodies establish maximum residue limits (MRLs) for these compounds in various food items. bioone.orgfederalregister.govmdpi.com

Agricultural and Biotechnological Research Applications of Glufosinate N Acetyl

Role of GLUFOSINATE-N-ACETYL in Genetically Engineered Crop Tolerance to Glufosinate (B12851) Herbicides

Genetically engineered crops tolerant to glufosinate herbicides have been developed through the introduction of genes that encode for enzymes capable of detoxifying glufosinate. The primary mechanism of tolerance involves the conversion of L-glufosinate to the non-herbicidal metabolite this compound. cambridge.orgeuropa.eu This conversion is catalyzed by the enzyme phosphinothricin (B1261767) acetyltransferase (PAT). foodstandards.gov.aufoodstandards.gov.aunih.govresearchgate.netusda.gov The bar gene, isolated from Streptomyces hygroscopicus, and the pat gene, isolated from Streptomyces viridochromogenes, both encode for homologous PAT enzymes that confer tolerance to glufosinate ammonium (B1175870). foodstandards.gov.auresearchgate.netusda.govfao.org

The herbicidal activity of glufosinate stems from its ability to inhibit glutamine synthetase (GS), a crucial enzyme in plants responsible for nitrogen metabolism and ammonia (B1221849) detoxification. cambridge.orgfoodstandards.gov.aufao.orgscielo.br Inhibition of GS leads to a rapid accumulation of toxic levels of ammonia, disruption of amino acid synthesis, and ultimately cell death. cambridge.orgfoodstandards.gov.aufao.orgscielo.br In glufosinate-tolerant crops expressing the PAT enzyme, L-glufosinate is acetylated to this compound in the presence of acetyl-CoA. usda.govuniprot.org This acetylation prevents glufosinate from binding to and inhibiting GS, thereby protecting the plant from its toxic effects. nih.govresearchgate.netcropj.comscielo.br

Studies have shown a correlation between the level of PAT expression and activity and the degree of glufosinate resistance in transgenic crops. nih.gov For instance, glufosinate-resistant cotton cultivars with a single copy of the pat gene showed lower levels of PAT activity and higher levels of injury compared to commercial glufosinate-resistant cotton with the bar gene, which exhibited high levels of resistance even at high glufosinate doses. nih.gov

Metabolism studies in transgenic glufosinate-tolerant crops like maize and oilseed rape have demonstrated that this compound is the main metabolite formed after glufosinate application. nih.govnih.gov In transgenic oilseed rape, this compound accounted for approximately 91% of the total residues, while in transgenic maize, it was about 67%. nih.gov This rapid and efficient conversion of glufosinate to NAG is the basis of the tolerance mechanism in these crops.

Molecular Breeding and Genetic Engineering Strategies Utilizing the PAT/BAR System for Enhanced Tolerance

The PAT/BAR system, involving the introduction and expression of the pat or bar genes, is a cornerstone of molecular breeding and genetic engineering strategies for developing glufosinate-tolerant crops. These genes serve as effective selectable markers during the transformation process, allowing for the easy identification of transgenic plants that have successfully integrated the desired genetic material. mdpi.comfoodstandards.gov.au

The bar gene was initially isolated from Streptomyces hygroscopicus, while the pat gene originates from Streptomyces viridochromogenes. foodstandards.gov.aufoodstandards.gov.auresearchgate.netusda.gov Both genes encode highly similar PAT enzymes that catalyze the acetylation of phosphinothricin. foodstandards.gov.auusda.gov This functional equivalence makes either gene suitable for conferring glufosinate tolerance. foodstandards.gov.auusda.gov

Genetic engineering strategies involve integrating the bar or pat gene into the plant genome, often under the control of constitutive promoters to ensure expression in various plant tissues. europa.euogtr.gov.au This allows the plant to produce the PAT enzyme, which then detoxifies glufosinate upon application. foodstandards.gov.aufoodstandards.gov.aufoodstandards.gov.auiatp.org

The PAT/BAR system has been successfully deployed in a variety of crops, including cotton, canola (oilseed rape), maize, and soybean, leading to the commercialization of glufosinate-tolerant varieties. cambridge.orgfoodstandards.gov.aufoodstandards.gov.auresearchgate.netcropj.commdpi.com For example, LibertyLink® crops express the PAT enzyme, enabling them to tolerate glufosinate application. cambridge.orgresearchgate.netresearchgate.net

Molecular breeding efforts often involve traditional breeding crosses to introduce the glufosinate tolerance trait from genetically modified lines into elite crop varieties. europa.euogtr.gov.au This ensures that the herbicide tolerance is combined with desirable agronomic characteristics. The stable integration and inheritance of the bar or pat gene across generations are crucial for the widespread adoption of these tolerant crops. foodstandards.gov.au

Synergistic Interactions with Other Herbicides and the Role of this compound Formation

The interaction between glufosinate and other herbicides in mixtures can result in synergistic or antagonistic effects, influencing weed control efficacy. researchgate.netccsenet.orgfrontiersin.orgscielo.org.co While the formation of this compound is the primary detoxification mechanism in tolerant crops, the metabolic fate of glufosinate in weeds, and how it might be affected by the presence of other herbicides, can influence these interactions.

Studies have investigated the effects of mixing glufosinate with herbicides having different mechanisms of action, such as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, glyphosate (B1671968), 2,4-D, dicamba, and ACCase inhibitors. researchgate.netresearchgate.netresearchgate.netccsenet.orgfrontiersin.orgscielo.org.cobioone.orgbioone.org Some mixtures, like glufosinate with certain PPO inhibitors, have shown synergistic effects on weed control, potentially due to the combined disruption of amino acid synthesis and chlorophyll (B73375) biosynthesis pathways, leading to increased accumulation of reactive oxygen species. researchgate.netbioone.org While these studies focus on the herbicidal effects and the physiological responses in weeds and tolerant crops, the direct role of this compound formation in these synergistic or antagonistic interactions is not always explicitly detailed in the context of weed metabolism.

However, the presence of the PAT enzyme and the subsequent formation of this compound in tolerant crops are critical for enabling the use of glufosinate in mixtures. In tolerant crops, the rapid detoxification of glufosinate to NAG prevents crop injury, allowing for the application of herbicide mixtures that might otherwise be phytotoxic. cambridge.orgfoodstandards.gov.aunih.gov This allows for broader-spectrum weed control and can be a component of resistance management strategies by utilizing multiple modes of action. researchgate.netfrontiersin.org

Conversely, some herbicide mixtures with glufosinate have shown antagonistic effects, where the combined effect is less than the sum of the individual herbicides. researchgate.netscielo.org.cobioone.org For example, mixtures of glufosinate with glyphosate or clethodim (B606718) have resulted in antagonism on certain grass weed species. researchgate.netbioone.org The reasons for these antagonistic interactions are complex and can involve factors like reduced uptake or translocation of one herbicide in the presence of another, or altered metabolic pathways in the weed. While the role of this compound formation is primarily related to crop tolerance, understanding how other herbicides might influence glufosinate metabolism in weeds, potentially leading to altered levels of glufosinate or its metabolites, could provide further insights into these interactions.

Further research is needed to fully elucidate the complex interactions between glufosinate and other herbicides at the metabolic level in various weed species and how these interactions might be indirectly influenced by the presence or absence of the PAT-mediated acetylation pathway.

Emerging Research Areas and Future Directions in Glufosinate N Acetyl Studies

Elucidation of Novel Metabolic Pathways and Unidentified Metabolites Associated with GLUFOSINATE-N-ACETYL

While N-acetylation is the primary pathway for glufosinate (B12851) detoxification in tolerant plants, research continues to explore the full metabolic fate of this compound itself. Studies have shown that NAG can be further metabolized in plants and to a limited extent in animals. ebr-journal.orginchem.orgfao.org For instance, in transgenic sugarbeet, NAG was the main metabolite, alongside traces of other compounds like MPP and MHB. ebr-journal.org In rats, the main compound in urine after administration of N-acetylglufosinate was N-acetylglufosinate, with low concentrations of 3-[hydroxy(methyl)phosphinoyl]propionic acid and 4-methylphosphinico-butanoic acid. inchem.org In laying hens, N-acetyl-L-glufosinate disodium (B8443419) salt was a major component in faeces, liver, and egg yolk, while glufosinate and 3-[hydroxy(methyl)phosphinoyl]propionic acid were also present in the liver residue. inchem.org

Future research aims to fully elucidate these secondary metabolic pathways and identify any previously unknown metabolites of NAG in various organisms and environmental compartments. This includes investigating the potential for deacetylation of NAG back to glufosinate, which has been observed to a limited extent in rats. fao.org Understanding these pathways is crucial for a complete picture of NAG's persistence and potential indirect effects.

Comprehensive Understanding of Herbicide Resistance Mechanisms Beyond N-Acetylation

While the expression of the PAT enzyme leading to N-acetylation is the primary mechanism of glufosinate resistance in genetically modified crops, research is exploring other potential resistance mechanisms in weeds. nih.govresearchgate.netdpi.qld.gov.au Although studies on some weed populations have not detected glufosinate metabolism as a resistance mechanism, the possibility of other non-target-site mechanisms exists. researchgate.netdpi.qld.gov.au

Future studies will focus on identifying and characterizing these alternative resistance mechanisms in weed species, which could involve altered uptake or translocation of glufosinate or NAG, or other metabolic transformations not related to the PAT enzyme. dpi.qld.gov.au This research is vital for developing sustainable weed management strategies and anticipating the evolution of resistance in agricultural systems.

Refinement and Harmonization of Analytical Standards for this compound in Global Monitoring Programs

Accurate and harmonized analytical methods are essential for monitoring this compound residues in food, feed, and the environment on a global scale. Current methods often involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction and sometimes derivatization. researchgate.netnih.govfda.gov However, challenges exist in achieving consistent and reliable quantification across different laboratories and matrices. eurl-pesticides.eueurl-pesticides.eu

Issues such as the purity of commercially available analytical standards for N-acetyl glufosinate have been identified, leading to deviations in assigned values in proficiency tests. eurl-pesticides.eu Future efforts are directed towards refining existing analytical methods, developing new, more sensitive, and less labor-intensive techniques (potentially avoiding derivatization), and harmonizing analytical standards and procedures across international monitoring programs. nih.govfda.goveurl-pesticides.eu This harmonization is critical for ensuring comparable data for regulatory assessments and global trade.

Examples of analytical methods and their applications:

MethodAnalytes CoveredMatrices AnalyzedKey FeaturesSource
LC-MS/MS with solid-phase analytical derivatizationGlyphosate (B1671968), Glufosinate, N-acetyl glufosinate, MPPASoybeansSimple and rapid, derivatization, LC-MS/MS quantification. researchgate.net
UHPLC-MS/MS with pass-through SPEGlufosinate, Glyphosate, MPPA, N-acetyl glufosinate, AMPA, N-acetyl AMPA, N-methyl glyphosateSedimentQuick and sensitive, no derivatization required, UHPLC-MS/MS quantification. nih.gov
HPLC-MS/MS with water-based extractionGlyphosate, Glufosinate, N-acetyl-glyphosateHigh-moisture, low-moisture, and high-lipid foodsWater-based extraction, SPE clean-up, HPLC-MS/MS quantification. fda.gov

Advanced Toxicological and Ecotoxicological Assessments of this compound Itself

While glufosinate's toxicity has been studied, there is an ongoing need for advanced toxicological and ecotoxicological assessments specifically focused on this compound as a distinct compound. Although generally considered less toxic than glufosinate, NAG is a significant residue in glufosinate-tolerant crops, necessitating a thorough understanding of its potential impacts on non-target organisms and ecosystems. mt.govregulations.govfao.org

Studies have indicated that while NAG demonstrates low toxicity after repeated oral administration in some laboratory animals, comprehensive assessments covering various exposure routes, species, and endpoints are still valuable. fao.org Future research will likely involve chronic and subchronic toxicity studies, evaluations of potential endocrine disruption, and assessments of its effects on a wider range of terrestrial and aquatic organisms. regulations.govresearchgate.netfrontiersin.org This is particularly important for understanding the environmental fate and potential long-term effects of NAG accumulation.

Integration of Multi-Omics Approaches to Investigate Systemic Impacts of this compound Dynamics

The application of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) is an emerging area in understanding the complex interactions of organisms with agrochemicals and their metabolites like this compound. growiwm.orgbioone.org These approaches can provide a systemic view of how organisms respond to the presence of NAG, identifying changes in gene expression, protein profiles, and metabolic pathways. growiwm.orgbioone.org

Future research will leverage multi-omics to investigate the systemic impacts of NAG dynamics in plants, animals, and environmental microorganisms. This could reveal subtle effects not detectable by traditional toxicological studies, provide insights into adaptation or detoxification mechanisms, and help understand the broader ecological consequences of NAG presence in the environment. growiwm.orgbioone.orgeuropa.eu

Regulatory Science Perspectives and Data Requirements for this compound Assessment

Regulatory frameworks for pesticides and their metabolites are continuously evolving, driven by new scientific data and risk assessment paradigms. This compound is included in the residue definition for glufosinate in several regions, meaning its levels are considered in regulatory compliance and dietary risk assessment. mt.govoecd.orgunibo.itfederalregister.govfao.orgeuropa.eu

Future regulatory science will focus on refining the data requirements for assessing NAG, particularly concerning its toxicological profile, environmental fate, and the implications of its presence in the food chain. This includes addressing data gaps identified by regulatory bodies and harmonizing assessment approaches internationally. europa.euregulations.gov The ongoing call for data on glufosinate, including toxicological information, highlights the dynamic nature of regulatory science in this area. europa.eu

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Glufosinate-N-Acetyl in plant tissues, and how can sensitivity be optimized?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Sample preparation should include homogenization in acidic methanol (pH 3.0) to stabilize the compound, followed by solid-phase extraction (SPE) using C18 cartridges. Sensitivity optimization requires internal standardization (e.g., isotopically labeled this compound) and matrix-matched calibration curves to account for plant tissue interference .

Q. How should experimental controls be designed to study this compound’s enzymatic inhibition effects in vitro?

  • Methodology : Include (i) negative controls (enzyme + buffer without inhibitor), (ii) solvent controls (enzyme + solvent used for compound dissolution), and (iii) positive controls (enzyme + known inhibitor, e.g., phosphinothricin). Enzyme activity assays (e.g., spectrophotometric NADPH oxidation monitoring) must adhere to linear reaction kinetics. Data normalization to protein content, measured via Lowry’s method (Folin phenol reagent), ensures reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental degradation half-life be resolved across studies?

  • Methodology : Conduct meta-analysis of degradation studies, categorizing variables such as soil pH, organic matter content, and microbial activity. Use multivariate regression to identify dominant factors. For validation, perform controlled microcosm experiments with standardized soil types (e.g., OECD guidelines) and quantify residues via LC-MS/MS. Discrepancies often arise from unaccounted field conditions (e.g., temperature fluctuations) or analytical method variability .

Q. What strategies mitigate interference from co-occurring metabolites when studying this compound’s stability in aqueous solutions?

  • Methodology : Employ pH-dependent stability assays (pH 4–9) with buffered solutions prepared per USP guidelines (e.g., glacial acetic acid for acidic conditions). Use selective enzymatic digestion (e.g., glucose oxidase-peroxidase systems) to degrade interfering sugars or organic acids. Confirm compound integrity via nuclear magnetic resonance (NMR) spectroscopy, comparing peak shifts to reference standards .

Q. How can transcriptomic data clarify this compound’s role in inducing herbicide resistance in weeds?

  • Methodology : Perform RNA sequencing on resistant vs. susceptible weed populations exposed to sublethal doses. Focus on glutamine synthetase (GS) isoforms and detoxification pathways (e.g., cytochrome P450s). Validate candidate genes via CRISPR-Cas9 knockout lines. Cross-reference findings with enzymatic activity assays (e.g., GS inhibition kinetics) to reconcile molecular and phenotypic data .

Methodological & Ethical Considerations

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/LC50 values. Use Bayesian hierarchical models to account for inter-experiment variability. Ensure compliance with OECD Test No. 223 for avian toxicity or Test No. 201 for algal assays. Publicly archive raw data in repositories like NIST Chemistry WebBook for transparency .

Q. How should authorship be determined in multi-institutional studies on this compound’s biosynthetic pathways?

  • Guidelines : Follow ICMJE criteria: contributors must (i) design/execute experiments, (ii) draft/review the manuscript, and (iii) approve the final version. Exclude honorary authorship. Disclose conflicts of interest (e.g., patent filings related to synthetic analogs). Use CRediT taxonomy to specify roles (e.g., “formal analysis,” “investigation”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.